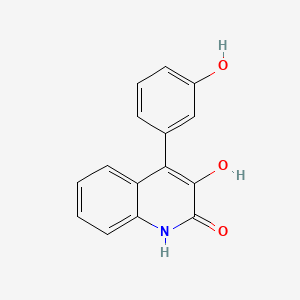![molecular formula C11H10N2OS2 B1683638 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 189057-68-9](/img/structure/B1683638.png)
6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol
Vue d'ensemble
Description
ZINC05626394 is a Cytochrome b5 reductase 3 (CYB5R3) inhibitor. It acts by increasing NO bioavailability.
Applications De Recherche Scientifique
Structural Analysis and Synthesis Methods
- The crystal structure of related pyrimidine compounds reveals insights into molecular conformation and interactions. For instance, a study on a dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound highlights the absence of intramolecular stacking in the crystalline state, emphasizing intermolecular hydrogen bonding and arene-arene interactions (Avasthi et al., 2002).
- Another study on the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones demonstrates a simple and highly regioselective method, suggesting the versatility of pyrimidine derivatives in chemical synthesis (dos Santos et al., 2015).
Potential Antimicrobial and Antitumor Applications
- Research into the development of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink pastes shows promising results in enhancing antimicrobial effects, indicating the potential of pyrimidine derivatives in creating more hygienic surfaces (El‐Wahab et al., 2015).
- A study focusing on the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives reveals potent anticancer properties, comparable to that of doxorubicin on several human cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Therapeutic Applications
- Novel pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as selective aldose reductase inhibitors with antioxidant activity, offering a new class of compounds for potentially treating complications related to diabetes and oxidative stress (La Motta et al., 2007).
Propriétés
IUPAC Name |
6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBGGWDZYETPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)